molecular formula C14H18ClNO2 B5854116 2-(2-chlorophenoxy)-N-cyclohexylacetamide

2-(2-chlorophenoxy)-N-cyclohexylacetamide

Cat. No.: B5854116
M. Wt: 267.75 g/mol
InChI Key: MQAFQHHGQVGCEM-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-cyclohexylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a cyclohexyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-cyclohexylacetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The chlorophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)acetamide
  • N-cyclohexylacetamide
  • 2-(2-chlorophenoxy)-N-methylacetamide

Uniqueness

2-(2-chlorophenoxy)-N-cyclohexylacetamide is unique due to the combination of the chlorophenoxy group and the cyclohexyl group, which imparts specific chemical and biological properties. This combination can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAFQHHGQVGCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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